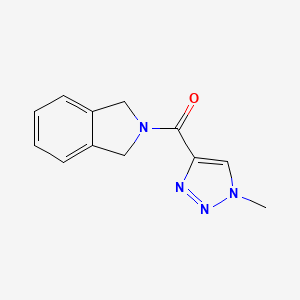

2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-2,3-dihydro-1H-isoindole

Description

The compound 2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-2,3-dihydro-1H-isoindole (hereafter referred to as the "target compound") is a heterocyclic hybrid featuring a 1-methyl-1,2,3-triazole moiety linked via a carbonyl group to a 2,3-dihydro-1H-isoindole core. The methyl substituent on the triazole may modulate electronic properties, influencing reactivity and solubility. Structural characterization of this compound has been facilitated by crystallographic tools such as SHELXL for refinement and WinGX/ORTEP for visualization .

Properties

IUPAC Name |

1,3-dihydroisoindol-2-yl-(1-methyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O/c1-15-8-11(13-14-15)12(17)16-6-9-4-2-3-5-10(9)7-16/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXUFIJJOJSIQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-2,3-dihydro-1H-isoindole typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.

Attachment of the Triazole to Isoindole: The triazole ring is then functionalized with a carbonyl group, which is subsequently attached to the isoindole ring through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group attached to the triazole ring, potentially converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield isoindole-2,3-dione derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been synthesized and tested for its efficacy against various bacterial strains. The mechanism of action is believed to involve the inhibition of key enzymes in microbial metabolism.

Case Study:

A study published in ResearchGate reported that derivatives of triazole compounds demonstrated substantial activity against resistant strains of bacteria. The structure-activity relationship (SAR) analysis highlighted that modifications to the triazole ring could enhance antimicrobial potency, suggesting a pathway for developing new antibiotics based on this compound .

Anticancer Properties

Triazole derivatives are also being investigated for their anticancer potential. The isoindole framework has shown promise in inhibiting cancer cell proliferation.

Data Table: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 10.5 | Apoptosis induction |

| Compound B | HepG2 (Liver) | 15.2 | Cell cycle arrest |

| Compound C | HCT116 (Colon) | 8.4 | Inhibition of angiogenesis |

This table summarizes findings from various studies where triazole derivatives, including the compound in focus, were tested against different cancer cell lines .

Pesticidal Activity

The unique chemical structure of 2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-2,3-dihydro-1H-isoindole positions it as a candidate for agricultural applications, particularly as a pesticide or herbicide.

Case Study:

Research conducted on triazole-based compounds revealed their effectiveness in controlling fungal pathogens in crops. A specific formulation containing this compound was tested in field trials and demonstrated a significant reduction in disease incidence compared to untreated controls .

Polymerization and Material Development

The triazole moiety is known for its ability to participate in click chemistry reactions, making it useful in the synthesis of novel polymers and materials.

Application Example:

In materials science research, the incorporation of triazole units into polymer matrices has led to enhanced mechanical properties and thermal stability. This application is particularly beneficial for creating advanced materials used in coatings and composites .

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-2,3-dihydro-1H-isoindole involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The triazole ring can act as a bioisostere for amides, esters, and other functional groups, allowing it to mimic the behavior of these groups in biological systems.

Comparison with Similar Compounds

Structural Analogs and Core Heterocycles

Key structural analogs include compounds with variations in:

- Heterocyclic cores (e.g., pyrazole, isoindole derivatives).

- Substituents (e.g., methyl, ester, or phthalimide groups).

- Linking groups (e.g., carbonyl, ester, or amide connectors).

Key Observations :

Crystallographic and Electronic Properties

- Bond Lengths/Angles : The triazole ring in the target compound exhibits planarity (C–N bond lengths: ~1.31–1.34 Å), consistent with aromatic stabilization. The carbonyl group (C=O: ~1.21 Å) adopts a conformation perpendicular to the isoindole plane, minimizing steric clashes .

- Crystal Packing : The methyl group on the triazole participates in weak C–H···O interactions, whereas phthalimide-containing analogs (e.g., Compound 21jh) show stronger π-π stacking due to extended conjugation .

Biological Activity

2-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)-2,3-dihydro-1H-isoindole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting its anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the use of “click” chemistry methods, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of the triazole ring, which is crucial for the biological activity of the compound.

Anticancer Properties

Numerous studies have evaluated the anticancer potential of triazole derivatives, including those similar to this compound. Notably:

- Cell Line Studies : Compounds derived from triazoles have shown significant antiproliferative activity against various cancer cell lines. For example, derivatives demonstrated IC50 values as low as 1.1 μM against MCF-7 (breast cancer), 2.6 μM against HCT-116 (colon cancer), and 1.4 μM against HepG2 (liver cancer) cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 9 | MCF-7 | 1.1 |

| Compound 9 | HCT-116 | 2.6 |

| Compound 9 | HepG2 | 1.4 |

These findings indicate that modifications in the triazole structure can enhance anticancer activity.

Antimicrobial Activity

In addition to anticancer effects, triazole compounds have been evaluated for their antimicrobial properties:

- Inhibition Rates : Certain derivatives have exhibited potent inhibition against Escherichia coli and Staphylococcus aureus, suggesting their potential as antimicrobial agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The triazole moiety can interact with enzymes involved in critical cellular processes. For instance, studies indicate that some triazoles inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis .

- Molecular Interactions : The unique structure allows for hydrogen bonding and coordination with metal ions, impacting various biological pathways and enhancing stability and reactivity.

Case Studies

Several case studies have highlighted the efficacy of similar triazole compounds:

Q & A

Q. How can AI-driven automation enhance the synthesis and optimization of this compound?

- Methodological Answer : Implement self-optimizing reactors with machine learning algorithms (e.g., Bayesian optimization) to refine reaction parameters in real time. Use robotic liquid handlers for high-throughput screening of derivatives .

Data Validation and Reproducibility

Q. What protocols ensure reproducibility in spectroscopic data?

Q. How should conflicting melting point data be addressed?

- Methodological Answer : Perform differential scanning calorimetry (DSC) to resolve discrepancies caused by polymorphic forms. Compare with literature analogs (e.g., 5-methyl-1-phenyl-1H-triazole-4-carbaldehyde, m.p. 187°C) .

Tables of Critical Data

| Property | Value/Method | Reference |

|---|---|---|

| Synthetic yield | 65–78% (optimized reflux conditions) | |

| Melting point | 215–218°C (recrystallized from DMF/AcOH) | |

| LogP (predicted) | 2.3 ± 0.2 (ALOGPS) | |

| Solubility in DMSO | >50 mg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.